molecular formula C19H30N2O2 B1377249 tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate CAS No. 1345728-58-6

tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate

Cat. No. B1377249
CAS RN: 1345728-58-6
M. Wt: 318.5 g/mol
InChI Key: BOZLRFYXXQKMDG-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C18H28N2O2 . It is a derivative of carbamate and has a molecular weight of 304.427 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 1-benzyl-4-methylpiperidin-4-yl group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound has a boiling point of 308 °C, a density of 1.01, and a flash point of 140 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Crystallographic Studies and Molecular Interactions Two carbamate derivatives, including compounds related to tert-butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate, have been synthesized and structurally characterized. These studies reveal the complex interplay of strong and weak hydrogen bonds in crystal structures, demonstrating the compound's role in forming three-dimensional architectures through an assembly of molecules connected by hydrogen bonds. This highlights the compound's potential for influencing molecular interactions and crystal packing in materials science and pharmaceutical formulation research (Das et al., 2016).

Intermediate in Synthesis of Biologically Active Compounds The compound has been implicated as an important intermediate in the synthesis of biologically active molecules, such as protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach for related compounds demonstrates the potential of this compound in drug discovery and development, offering advantages in terms of raw material availability, simplicity of operation, and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Synthetic Methodologies and Chemical Transformations Research on this compound and its derivatives showcases innovative synthetic methodologies, including the development of mild reagents for deprotection of tert-butyl carbamates. These methodologies not only enhance the efficiency of chemical synthesis but also have implications for environmental sustainability by providing greener, more selective reaction conditions. This work is particularly relevant for the synthesis of complex organic molecules, including pharmaceuticals and polymers (Li et al., 2006).

Safety and Hazards

The compound is classified as having Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 hazards . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate” are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of the compound and its possible side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name

tert-butyl N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-15-19(4)10-12-21(13-11-19)14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLRFYXXQKMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801120390
Record name Carbamic acid, N-[[4-methyl-1-(phenylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1345728-58-6
Record name Carbamic acid, N-[[4-methyl-1-(phenylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345728-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[4-methyl-1-(phenylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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